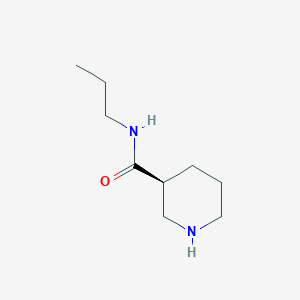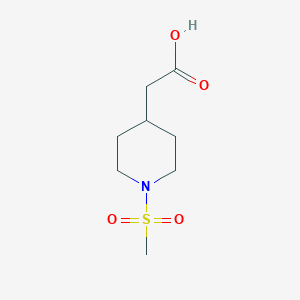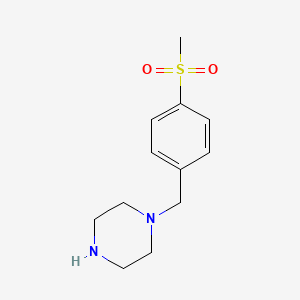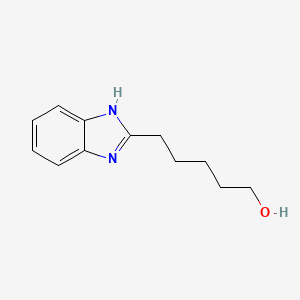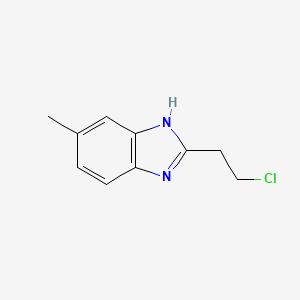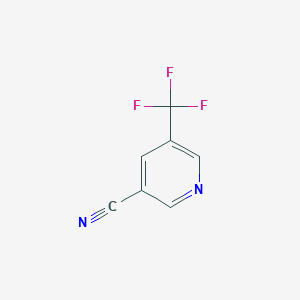
5-(Trifluoromethyl)nicotinonitrile
Übersicht
Beschreibung
5-(Trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H3F3N2 . It is a member of the pyridines and a nitrile .
Molecular Structure Analysis
The molecular weight of 5-(Trifluoromethyl)nicotinonitrile is 172.11 Da . The InChI key for this compound is HAWFNLPVIMFXGB-UHFFFAOYSA-N .Chemical Reactions Analysis
The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
5-(Trifluoromethyl)nicotinonitrile derivatives have been synthesized using Amberlyst-15 catalyzed sonochemical methods. This synthesis process is efficient and yields potent SIRT1 inhibitors. Compounds derived from 5-(Trifluoromethyl)nicotinonitrile showed significant in vitro inhibitory potential against SIRT1, a protein that affects aging and metabolism. Specifically, compounds 5c, 5e, and 5n exhibited potent activity, surpassing known inhibitors like nicotinamide (Chandrasekhar Challa et al., 2021).
Antiprotozoal Activity
Nicotinonitrile derivatives, synthesized from 5-(Trifluoromethyl)nicotinonitrile, have been studied for their antiprotozoal activity. These derivatives showed significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, two protozoal pathogens. In vivo, certain compounds cured T. b. r. in a mouse model at low oral dosages (M. Ismail et al., 2003).
Facile Synthesis Methods
Recent studies have introduced new synthetic strategies for multiply arylated/alkylated nicotinonitriles, including those derived from 5-(Trifluoromethyl)nicotinonitrile. These methods utilize FeCl3-promoted condensation-cyclization reactions, providing access to fully- and differently substituted nicotinonitriles efficiently (Kento Iwai et al., 2022).
Pharmaceutical Analysis
5-(Trifluoromethyl)nicotinonitrile is used in the GLC determination of nicotinamide in pharmaceutical formulations. The process involves converting nicotinamide to nicotinonitrile for better GLC properties (J. Vessman & S. Strömberg, 1975).
Bronchodilation Properties
Nicotinonitriles containing 5-(Trifluoromethyl)nicotinonitrile have shown bronchodilation properties. Synthesized compounds exhibited considerable potency in bronchodilation, with some compounds being more effective than theophylline, a standard reference in this area (E. A. Soliman et al., 2017).
Catalyst in Ammoxidation
5-(Trifluoromethyl)nicotinonitrile derivatives have been explored in the context of ammoxidation, a process crucial in various chemical industries. Studies have investigated the role of catalysts like vanadium oxides in the ammoxidation of picoline to nicotinonitrile (Arne Andersson & Sten T. Lundin, 1979).
Photophysical Properties
Research has been conducted on the rapid synthesis of nicotinonitrile-derived chromophores, which display excellent photophysical properties and solvatochromic behavior. These studies emphasize the efficient and quick preparation of nicotinonitrile chromophores, including those derived from 5-(Trifluoromethyl)nicotinonitrile (M. Bagley, Zhifan Lin, & Simon J. A. Pope, 2009).
Wirkmechanismus
Target of Action
The primary targets of 5-(Trifluoromethyl)nicotinonitrile are currently under investigation . It’s known that the compound exhibits no response against the existing insecticide targets such as acetylcholine esterase, the sodium channel, and the nicotinic acetylcholine receptor .
Mode of Action
It’s believed to interact with its targets in a unique way that differs from conventional methods .
Pharmacokinetics
The compound’s structure suggests that it may have certain physicochemical properties that could impact its bioavailability .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)6-1-5(2-11)3-12-4-6/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWFNLPVIMFXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651258 | |
| Record name | 5-(Trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)nicotinonitrile | |
CAS RN |
951624-83-2 | |
| Record name | 5-(Trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

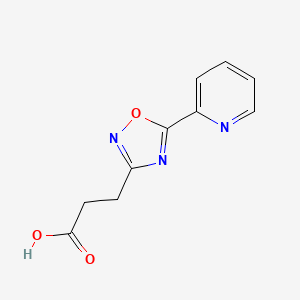
![[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B1384856.png)

![6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384858.png)
![[5-(2-Thienyl)isoxazol-3-yl]acetic acid](/img/structure/B1384859.png)
![6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384861.png)
